molecular formula C18H14N4O2 B2471369 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034434-67-6

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2471369
CAS No.: 2034434-67-6
M. Wt: 318.336
InChI Key: AKUKYRCIWJMJCX-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The reaction can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzimidazole moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the furan, pyridine, and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(13-4-6-14-16(8-13)22-11-21-14)20-10-12-3-5-15(19-9-12)17-2-1-7-24-17/h1-9,11H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUKYRCIWJMJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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